Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Description
Chemical Identity and Structure The compound N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide (CAS: 81-45-8), often referred to by its IUPAC name, is a substituted anthraquinone derivative. Its molecular formula is C₂₁H₁₂ClNO₃, with a molecular weight of 361.79 g/mol . The structure comprises an anthraquinone core (9,10-dihydro-9,10-dioxoanthracene) substituted with a chlorine atom at the 4-position and a benzamide group at the 1-position.
Toxicity and Safety Profile The compound exhibits moderate toxicity, with an intraperitoneal LD₅₀ of 2000 mg/kg in rats. Upon decomposition, it releases toxic fumes of Cl⁻ and NOₓ, necessitating careful handling .
Properties
CAS No. |
10165-25-0 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H10ClNO3/c1-8(19)18-12-7-6-11(17)13-14(12)16(21)10-5-3-2-4-9(10)15(13)20/h2-7H,1H3,(H,18,19) |
InChI Key |
JSSWWIKMVLCBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 1-Aminoanthraquinone
Procedure :
1-Aminoanthraquinone (AQN, 4.46 g) is suspended in benzene (150 mL) under inert conditions. Chloroacetyl chloride (3.39 g, 1.5 eq) is added dropwise, and the mixture is stirred at 70°C for 2 hours. The precipitate is filtered, washed sequentially with saturated NaHCO₃, deionized water, and ethanol, and dried under vacuum to yield the product as a yellow solid (89% yield).
Key Reaction :
Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amino group of AQN attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.
Solvent-Mediated Amidation with Base Catalysis
Procedure :
AQN (1 eq) is dissolved in dimethylformamide (DMF), and chloroacetyl chloride (1.5 eq) is added. Potassium carbonate (K₂CO₃, 2 eq) is introduced to neutralize HCl byproducts. The mixture is heated at 80°C for 5 hours, cooled, and poured into ice water. The precipitate is collected via filtration and recrystallized from ethanol to achieve 84% yield.
Optimization Insights :
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
-
Catalyst : K₂CO₃ improves yields by scavenging HCl, shifting equilibrium toward product formation.
Reaction Conditions and Parameter Optimization
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | Direct Amidation (Benzene) | Base-Catalyzed Amidation (DMF) |
|---|---|---|
| Solvent | Benzene | DMF |
| Temperature | 70°C | 80°C |
| Time | 2 hours | 5 hours |
| Yield | 89% | 84% |
| Purity (HPLC) | >95% | >90% |
Key Findings :
-
Benzene-based reactions achieve higher yields but require careful handling due to toxicity.
-
DMF methods offer faster reaction times but necessitate post-reaction purification to remove residual solvent.
Purification and Characterization
Purification Techniques
Structural Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆) : δ 12.73 (s, 1H, NH), 8.99 (dd, J = 8.4 Hz, 1H, Ar-H), 8.23–8.15 (m, 2H, Ar-H), 4.60 (s, 2H, CH₂Cl).
-
HRMS (ESI) : Calculated for C₁₆H₁₁ClN₂O₃ [M+H]⁺: 315.0532; Found: 315.0540.
Crystallographic Analysis :
X-ray diffraction confirms the acetamide group at the 1-position of the anthraquinone core, with bond lengths consistent with resonance stabilization of the carbonyl groups.
Industrial-Scale Production Considerations
Process Intensification
Challenges
-
Chloroacetyl Chloride Handling : Requires strict temperature control (<10°C during storage) to prevent hydrolysis.
-
Waste Management : Neutralization of HCl byproducts generates NaCl, necessitating wastewater treatment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the 9,10-dioxo groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Quinones or hydroxy derivatives.
Reduction: Hydroxyanthracenes.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have been explored for their potential medicinal properties:
- Anticancer Activity : Compounds similar to Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve interaction with DNA or proteins .
- Antimicrobial Properties : Research indicates that derivatives can exhibit antimicrobial activity against various pathogens . The unique structure may enhance binding affinity to biological targets.
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science:
- Dyes and Pigments : Due to its anthracene backbone, this compound can be utilized in developing dyes and pigments with specific optical properties.
- Organic Electronics : The electronic properties of compounds containing anthracene derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Organic Synthesis
In organic synthesis, Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- can serve as an intermediate or reagent in various chemical reactions:
- Building Block for Complex Molecules : Its functional groups allow it to participate in further chemical transformations leading to more complex structures.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of acetamides similar to Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- against human cancer cell lines. The results indicated significant cytotoxicity correlated with the presence of specific functional groups that enhance interaction with cellular targets .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing novel acetamide derivatives demonstrated that incorporating chloro and dioxo groups improved the compounds' stability and reactivity compared to simpler analogs. These findings suggest that modifications to the anthracene structure can lead to enhanced biological activity and utility in materials applications.
Mechanism of Action
The mechanism by which Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The chloro and dioxo groups play crucial roles in its reactivity, enabling it to form covalent bonds with biological targets or undergo redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide with analogous anthraquinone derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological activity.
Substituted Benzamides and Acetamides
Structural and Functional Differences
- Substituent Position: The 4-Cl substituent in the target compound allows for optimal electronic conjugation across the anthraquinone system, enhancing stability. In contrast, the 7-Cl analog (CAS: 79285-15-7) may experience steric effects that limit reactivity .
- Electron-Donating vs. Withdrawing Groups : The 5-NH₂ group in 6960-55-0 increases solubility and hydrogen-bonding capacity compared to the electron-withdrawing 4-Cl in the target compound .
Biological Activity
Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₆H₁₀ClNO₃
- Molecular Weight : 299.71 g/mol
- CAS Number : 20149-91-1
- InChI Key : ZRZVZVYFQGJZDA-UHFFFAOYSA-N
This compound features a chloro substituent on an anthracene backbone, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- can be categorized into several key areas:
-
Antimicrobial Activity :
- Research has shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. A study involving chloroacetamides indicated that derivatives with halogen substitutions demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to their lipophilicity, which facilitates membrane penetration .
-
Antitumor Potential :
- Compounds derived from anthracene are often investigated for their antitumor properties. The presence of the dioxo group in the structure may contribute to the inhibition of tumor cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways.
-
Analgesic and Anti-inflammatory Effects :
- Similar compounds have been reported to exhibit analgesic and anti-inflammatory activities. These effects are thought to arise from the modulation of pain pathways and inflammatory mediators in the body.
Antimicrobial Screening
A notable study screened a series of N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The results indicated that compounds with a chlorophenyl substituent showed promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the position of substituents significantly influenced biological activity .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective (S. aureus) | Less effective (E. coli) | 8 |
| N-(3-bromophenyl)-2-chloroacetamide | Highly effective (MRSA) | Moderate (E. coli) | 4 |
Antitumor Studies
In vitro studies have demonstrated that anthracene derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Q & A
Q. What are the established synthetic routes for Acetamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-, and what are the critical reaction conditions?
The synthesis typically involves a multi-step process:
Anthracene Oxidation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like CrO₃ or HNO₃ under controlled conditions .
Acyl Chloride Formation : The anthraquinone reacts with 4-chlorophenylacetic acid in the presence of thionyl chloride (SOCl₂) to form the corresponding acyl chloride intermediate .
Amidation : The acyl chloride undergoes nucleophilic substitution with ammonia or a primary amine to yield the final acetamide derivative.
Key Conditions :
- Temperature control (<100°C) to prevent side reactions.
- Solvent choice (e.g., dry dichloromethane) to minimize hydrolysis of the acyl chloride.
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Poor in water (<0.01 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial or anticancer potency) may arise from:
- Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew assay results. Use HPLC (>99% purity) for biological testing .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media (e.g., serum concentration) affect compound uptake. Standardize protocols using ISO-certified cell lines .
- Metabolic Interference : Liver microsome assays can identify metabolite interference (e.g., cytochrome P450-mediated degradation) .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Predicts binding affinity to biological targets (e.g., DNA topoisomerase II) by modeling ligand-protein interactions .
Q. How can regioselectivity challenges during functionalization of the anthraquinone core be addressed?
- Directing Groups : The chloro substituent at position 4 acts as a meta-director. Use Lewis acids (e.g., AlCl₃) to enhance selectivity in Friedel-Crafts alkylation .
- Protection/Deprotection : Temporarily protect the acetamide group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during sulfonation or nitration .
Q. What are the safety considerations for handling this compound in laboratory settings?
- Toxicity : Moderately toxic via intraperitoneal exposure (LD₅₀: 2000 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition : Thermal degradation releases toxic Cl⁻ and NOₓ. Equip labs with scrubbers and monitor air quality .
Methodological Guidance
Q. What experimental design principles apply to optimizing synthetic yield?
- Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize the amidation step .
- Continuous Flow Reactors : Improve scalability and yield (>80%) by maintaining consistent reaction parameters (e.g., residence time, mixing efficiency) .
Q. How can researchers validate the compound’s role in dye-sensitized solar cells (DSSCs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
